molecular formula C23H29ClN2O B12352383 N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)cyclopropanecarboxamide,monohydrochloride

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)cyclopropanecarboxamide,monohydrochloride

Cat. No.: B12352383
M. Wt: 390.9 g/mol
InChI Key: OQSQBRBFHQCCAD-CTMSWTJYSA-N
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Description

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)cyclopropanecarboxamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)cyclopropanecarboxamide, monohydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Phenethyl Substitution: The phenethyl group is introduced via a nucleophilic substitution reaction.

    Cyclopropanecarboxamide Formation: The cyclopropanecarboxamide moiety is formed through an amide coupling reaction.

    Isotopic Labeling: The phenyl-13C6 group is incorporated using isotopically labeled reagents.

    Hydrochloride Formation: The final compound is converted to its monohydrochloride salt form through a reaction with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the cyclopropanecarboxamide moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary amines.

Scientific Research Applications

Chemistry

    Analytical Chemistry: Used as a standard for isotopic labeling studies.

    Synthetic Chemistry: Employed in the synthesis of complex organic molecules.

Biology

    Pharmacology: Investigated for its potential as an analgesic or anesthetic agent.

    Biochemistry: Studied for its interactions with biological macromolecules.

Medicine

    Drug Development: Explored as a lead compound for the development of new therapeutic agents.

Industry

    Chemical Manufacturing: Utilized in the production of specialized chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)cyclopropanecarboxamide, monohydrochloride involves its interaction with specific molecular targets in the body. These may include:

    Receptor Binding: The compound may bind to opioid receptors, leading to analgesic effects.

    Enzyme Inhibition: It may inhibit certain enzymes involved in pain signaling pathways.

    Ion Channel Modulation: The compound could modulate ion channels, affecting neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid analgesic.

    Sufentanil: Another synthetic opioid with high potency.

    Remifentanil: A short-acting synthetic opioid.

Uniqueness

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)cyclopropanecarboxamide, monohydrochloride is unique due to its isotopic labeling, which makes it valuable for research applications involving mass spectrometry and other analytical techniques.

Properties

Molecular Formula

C23H29ClN2O

Molecular Weight

390.9 g/mol

IUPAC Name

N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide;hydrochloride

InChI

InChI=1S/C23H28N2O.ClH/c26-23(20-11-12-20)25(21-9-5-2-6-10-21)22-14-17-24(18-15-22)16-13-19-7-3-1-4-8-19;/h1-10,20,22H,11-18H2;1H/i2+1,5+1,6+1,9+1,10+1,21+1;

InChI Key

OQSQBRBFHQCCAD-CTMSWTJYSA-N

Isomeric SMILES

C1CC1C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)[13C]4=[13CH][13CH]=[13CH][13CH]=[13CH]4.Cl

Canonical SMILES

C1CC1C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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